3-(Benzyloxy)propane-1,2-diol

Regioselective synthesis Glycerol derivatization Zeolite catalysis

Procure this protected glycerol derivative for selective synthetic routes. The benzyl ether group enables orthogonal protection, which is critical for synthesizing antiviral nucleoside phosphonates like (S)-HPMPA, SLA glycolipids for vaccine adjuvants, and self-assembling DPTTC/DPTDC ether lipids for membrane studies (Source Evidence). Using this compound avoids the chemoselectivity issues of unprotected glycerol, eliminating extensive protecting group manipulation and boosting overall yield (Source Evidence). Available as a racemate or in enantiopure forms; opt for biocatalytically resolved (S)-isomer (≥95% ee) for chiral applications.

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 4799-67-1
Cat. No. B043463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)propane-1,2-diol
CAS4799-67-1
Synonyms3-(Phenylmethoxy)-1,2-propanediol;  (RS)-3-(Benzyloxy)-1,2-propanediol;  NSC 74241;  _x000B_(±)-1-O-Benzylglycerol;  (±)-3-(Benzyloxy)-1,2-propanediol;  1-O-Benzylglycerol;  3-(Benzyloxy)-1,2-propanediol;  3-(Phenylmethoxy)-1,2-propanediol;  DL-α-O-Benzylglycerol
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(CO)O
InChIInChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
InChIKeyLWCIBYRXSHRIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)propane-1,2-diol (CAS 4799-67-1) – Technical Baseline and Procurement-Relevant Specifications


3-(Benzyloxy)propane-1,2-diol (CAS 4799-67-1), also known as 1-O-benzyl-rac-glycerol, is a protected glycerol derivative with the molecular formula C₁₀H₁₄O₃ and molecular weight 182.22 g/mol [1]. It exists as a low-melting solid (melting point 62.7–63.4 °C) or liquid depending on ambient conditions, with a density of 1.130–1.140 g/cm³ and boiling point of 164–166 °C at 2 Torr [2]. The compound features a benzyl-protected primary hydroxyl group and two free vicinal diol moieties, enabling selective derivatization at the secondary hydroxyl or remaining primary position. Commercial availability includes racemic (±) and enantiopure (S)- and (R)- forms, with typical purities ≥97% (HPLC) .

Why Generic Substitution of 3-(Benzyloxy)propane-1,2-diol with Unprotected Glycerol or Alternative Ethers Compromises Synthetic Outcomes


Substituting 3-(benzyloxy)propane-1,2-diol with unprotected glycerol introduces chemoselectivity challenges due to three competing hydroxyl groups, requiring extensive protecting group manipulation that reduces overall yield [1]. Alternative ether-protected glycerol derivatives (e.g., 3-methoxypropane-1,2-diol or 3-phenoxypropane-1,2-diol) exhibit distinct physicochemical behavior in chiral environments and differential hydrogen-bonding patterns, as demonstrated by concentration-dependent specific rotation sign inversion observed uniquely with the benzyloxy analog in chloroform [2]. Furthermore, the regiochemistry of benzyl protection (1-O- vs. 2-O-benzyl) dramatically alters downstream reactivity; zeolite-catalyzed synthesis produces the 1-O-isomer with 86% selectivity over the 2-O-isomer, while alternative acid catalysts yield substantially different isomeric ratios [3]. These differences preclude simple interchange without re-optimizing entire synthetic sequences.

Quantitative Differentiation Evidence: 3-(Benzyloxy)propane-1,2-diol vs. Closest Analogs and Isomers


Regioselective Synthesis Advantage: ZSM-5 Zeolite-Catalyzed 1-O-Benzylation Achieves 86% GC Yield with Minimal 2-O-Isomer Contamination

The ZSM-5 zeolite-catalyzed condensation of equimolar glycerol and benzyl alcohol produces 3-(benzyloxy)propane-1,2-diol (1-O-benzyl isomer) with 86% gas chromatography yield and only trace amounts of the 2-O-benzyl isomer [1]. In contrast, conventional acid catalysts such as sulfuric acid, heteropoly acid, or Nafion® generate significantly higher proportions of the 2-O-regioisomer under comparable conditions, necessitating additional purification steps [2].

Regioselective synthesis Glycerol derivatization Zeolite catalysis

Chiral Resolution Benchmark: (S)-Selective Epoxide Hydrolase Conversion to (S)-3-Benzyloxy-1,2-propanediol Achieves 95% ee in 20 Minutes

Using recombinant epoxide hydrolase from Yarrowia lipolytica (Ylehd), (S)-selective conversion of benzyl glycidyl ether to (S)-3-benzyloxy-1,2-propanediol proceeds with 95% enantiomeric excess (ee) within 20 minutes while retaining unreacted (R)-benzyl glycidyl ether [1]. Under non-enzymatic hydrolysis conditions, enantiomeric excess values fall below 10% [2].

Biocatalysis Enantioselective synthesis Epoxide hydrolase

Concentration-Dependent Specific Rotation Sign Inversion: Benzyloxy Analog Exhibits (+) to (–) Sign Change in CHCl₃, While Methoxy and Phenoxy Analogs Show No Inversion in MeOH

The specific rotation of (S)-3-(benzyloxy)propane-1,2-diol changes sign from (+) to (–) with increasing concentration in chloroform, a phenomenon not observed for structurally related (S)-3-methoxypropane-1,2-diol or (S)-3-phenoxypropane-1,2-diol [1]. In methanol, none of the three glycerol analogues exhibit significant concentration-dependent specific rotation changes [2].

Chiroptical properties Intermolecular hydrogen bonding Analytical characterization

Synthetic Efficiency in Antiviral Nucleoside Phosphonate Production: (S)-3-(Benzyloxy)propane-1,2-diol Enables Scalable (S)-HPMPA Synthesis with 99% Final Purity

The improved scalable synthesis of the potent antiviral (S)-HPMPA utilizes commercially available (S)-3-(benzyloxy)propane-1,2-diol as the starting chiral synthon [1]. Tritylation of the primary alcohol proceeds with high selectivity, and the final crystallized (S)-HPMPA product achieves 99% purity [2]. Alternative chiral glycerol derivatives lacking the benzyl protecting group would require additional orthogonal protection-deprotection sequences, reducing overall yield and increasing step count.

Antiviral synthesis Nucleoside phosphonates Chiral synthon

Analytical Enantioseparation Benchmark: Vicinal Diol Ligand Exchange MEKC Resolves 3-Benzyloxy-1,2-propanediol Enantiomers Under Borate-Anion Central Ion Conditions

3-Benzyloxy-1,2-propanediol undergoes enantioseparation by ligand exchange micellar electrokinetic chromatography (LE-MEKC) using borate anion as a central ion with (5S)-pinanediol as chiral selector . This method resolves three structurally related 1,2-diol compounds: 1-phenyl-1,2-ethanediol, 3-phenoxy-1,2-propanediol, and 3-benzyloxy-1,2-propanediol [1]. The borate-diol complexation mechanism is specific to vicinal diols; glycerol derivatives lacking the 1,2-diol moiety (e.g., fully protected or 2-O-benzyl isomers) cannot undergo this enantioseparation mode under identical conditions.

Capillary electrophoresis Enantioseparation Analytical method development

Evidence-Based Procurement Scenarios: Where 3-(Benzyloxy)propane-1,2-diol Delivers Quantifiable Advantage


Scalable Synthesis of Antiviral Nucleoside Phosphonates (e.g., (S)-HPMPA)

Procure (S)-3-(benzyloxy)propane-1,2-diol (CAS 17325-85-8) when establishing synthetic routes to (S)-HPMPA and structurally related antiviral nucleoside phosphonates. The orthogonal benzyl protection enables selective tritylation of the primary alcohol, facilitating a multi-step sequence culminating in 99% pure crystallized final product [1].

Archaeol-Based Glycolipid Synthesis for Vaccine Adjuvant Development

Procure racemic (±)-3-benzyloxy-1,2-propanediol (CAS 4799-67-1) for the synthesis of sulfated lactosyl archaeol (SLA) glycolipids used in archaeosome-based vaccine adjuvants. Double nucleophilic substitution with mesylated phytol derivatives followed by reductive debenzylation yields 2,3-bis((3,7,11,15-tetramethylhexadecyl)oxy)propan-1-ol [2]. Notably, SLA archaeosomes prepared from archaeols of varying chiral purities induce comparable humoral and cell-mediated immune responses in C57BL/6NCrl mice, indicating stereochemistry-tolerant adjuvant performance [3].

Lipid-Polymer Hybrid Nanoparticle Constructs (DPTTC/DPTDC Ether Lipids)

Procure this compound as the glycerol scaffold for synthesizing 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC) and the corresponding chloro-dimethylpropyl-silane analog (DPTDC) . The benzyl protecting group provides orthogonal stability during phytanyl chain installation, enabling subsequent selective deprotection for conjugation to tetraethylene glycol-silane moieties .

Chiral Resolution via Biocatalytic Epoxide Hydrolase

When enantiopure (S)-3-benzyloxy-1,2-propanediol is required, consider biocatalytic resolution using recombinant Ylehd epoxide hydrolase from Yarrowia lipolytica, which achieves 95% ee in 20 minutes from benzyl glycidyl ether [4]. This represents an 85+ percentage-point improvement in enantiomeric excess over non-enzymatic hydrolysis methods yielding <10% ee [5].

Technical Documentation Hub

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